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Compound of Interest

Compound Name: 5H-Benzofuro[3,2-c]carbazole-d10

Cat. No.: B12379518 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

deuterated compound 5H-Benzofuro[3,2-c]carbazole-d10, a molecule of significant interest to

researchers and professionals in the fields of materials science and drug development. Due to

the limited availability of direct experimental data for the deuterated species, this guide

presents a detailed analysis of the spectroscopic data for the parent compound, 5H-

Benzofuro[3,2-c]carbazole, and provides a predicted spectroscopic profile for its deuterated

analog based on established principles.

Predicted Spectroscopic Data for 5H-Benzofuro[3,2-
c]carbazole-d10
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data for 5H-Benzofuro[3,2-c]carbazole-d10. These

predictions are derived from the experimental data of the non-deuterated parent compound.

Table 1: Predicted ¹H NMR Data for 5H-Benzofuro[3,2-c]carbazole-d10

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.5 (broad) s 1H N-H
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Note: The aromatic proton signals are expected to be absent in the ¹H NMR spectrum of the

fully deuterated compound.

Table 2: Predicted ¹³C NMR Data for 5H-Benzofuro[3,2-c]carbazole-d10

The ¹³C NMR spectrum is expected to be similar to that of the parent compound, with minor

shifts possible due to isotopic effects. The carbon atoms directly bonded to deuterium will

exhibit splitting patterns consistent with C-D coupling.

Table 3: Predicted Mass Spectrometry Data for 5H-Benzofuro[3,2-c]carbazole-d10

m/z Interpretation

267.1 [M]⁺ (Molecular Ion)

Note: The molecular ion peak is shifted by +10 mass units compared to the non-deuterated

compound (C₁₈H₁₁NO, MW: 257.29 g/mol ) due to the presence of ten deuterium atoms.

Table 4: Predicted Key IR Absorption Bands for 5H-Benzofuro[3,2-c]carbazole-d10

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch

~2250-2300 Weak-Medium C-D Aromatic Stretch

~1600 Medium C=C Aromatic Ring Stretch

~1230 Strong C-O-C Asymmetric Stretch

Below 1000 Medium-Strong C-D Aromatic Bending

Note: The characteristic C-H stretching and bending vibrations of the parent compound will be

replaced by C-D vibrations at lower frequencies in the deuterated species.

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (either 5H-Benzofuro[3,2-c]carbazole or its deuterated analog) is

prepared in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, at a concentration of

approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a high-field NMR

spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization

(ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is

bombarded with a high-energy electron beam to generate a molecular ion and various

fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples

are typically prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The

sample is then irradiated with infrared light, and the transmitted or absorbed radiation is

detected to generate the spectrum.

Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the

spectroscopic analysis of 5H-Benzofuro[3,2-c]carbazole-d10.
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Spectroscopic Analysis Workflow

Sample Preparation
(5H-Benzofuro[3,2-c]carbazole-d10)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(EI or ESI)

IR Spectroscopy
(FTIR)

Data Analysis & Interpretation

NMR Spectroscopy Mass SpectrometryIR Spectroscopy

5H-Benzofuro[3,2-c]carbazole
(C18H11NO)

5H-Benzofuro[3,2-c]carbazole-d10
(C18HD10NO)

Isotopic Labeling

¹H NMR: Aromatic Signals Present MS: [M]⁺ at m/z 257IR: C-H Vibrations¹H NMR: Aromatic Signals Absent MS: [M]⁺ at m/z 267IR: C-D Vibrations
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12379518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

